REACTION_CXSMILES
|
[C:1]([O:5][C:6](=[O:23])[NH:7][CH2:8][C:9]1([CH3:22])[CH2:14][CH2:13][N:12](CC2C=CC=CC=2)[CH2:11][CH2:10]1)([CH3:4])([CH3:3])[CH3:2]>[OH-].[OH-].[Pd+2].CCO>[C:1]([O:5][C:6](=[O:23])[NH:7][CH2:8][C:9]1([CH3:22])[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]1)([CH3:4])([CH3:2])[CH3:3] |f:1.2.3|
|
Name
|
|
Quantity
|
2.57 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NCC1(CCN(CC1)CC1=CC=CC=C1)C)=O
|
Name
|
|
Quantity
|
283 mg
|
Type
|
catalyst
|
Smiles
|
[OH-].[OH-].[Pd+2]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After argon purge
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
FILTRATION
|
Details
|
was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(NCC1(CCNCC1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 103.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |